molecular formula C11H15FO7 B11722203 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

Cat. No.: B11722203
M. Wt: 278.23 g/mol
InChI Key: GHMQCQNHDDLESD-QHPFDFDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose is a synthetic carbohydrate derivative. It is a fluorinated sugar molecule that plays a crucial role in the synthesis of various fluorine-containing nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose typically involves multiple steps starting from D-ribose. The process includes ketalization, esterification, reduction, hydrolysis, and acetylation . The key steps are as follows:

    Ketalization: D-ribose is converted into a ketal derivative.

    Esterification: The ketal derivative undergoes esterification to introduce acetyl groups.

    Reduction: The esterified compound is reduced to form the desired deoxy derivative.

    Hydrolysis: The ketal protecting group is removed through hydrolysis.

    Acetylation: The final step involves acetylation to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetyl groups or the fluorine atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or deoxy derivatives .

Scientific Research Applications

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of fluorine-containing nucleosides.

    Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Fluorine-containing nucleosides derived from this compound have potential as antitumor and antiviral agents.

    Industry: It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleosides. These nucleosides can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication processes. The fluorine atom enhances the stability and bioavailability of the nucleosides, making them more effective as therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: A similar compound used in the synthesis of capecitabine, an anticancer drug.

    1,2,3-Tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose: Another derivative used in the synthesis of nucleoside analogs.

    2F-Peracetyl-Fucose: A fluorinated sugar used as an inhibitor of fucosyltransferase.

Uniqueness

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose is unique due to the presence of the fluorine atom at the 3-position. This fluorine atom enhances the compound’s stability and bioavailability, making it a valuable intermediate in the synthesis of therapeutic nucleosides.

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1

InChI Key

GHMQCQNHDDLESD-QHPFDFDXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.